Cas no 933741-87-8 (2-{4-(trifluoromethyl)phenylmethyl}pyrrolidine)

2-{4-(trifluoromethyl)phenylmethyl}pyrrolidine 化学的及び物理的性質
名前と識別子
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- 2-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine
- Pyrrolidine, 2-[[4-(trifluoromethyl)phenyl]methyl]-
- 2-{4-(trifluoromethyl)phenylmethyl}pyrrolidine
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- インチ: 1S/C12H14F3N/c13-12(14,15)10-5-3-9(4-6-10)8-11-2-1-7-16-11/h3-6,11,16H,1-2,7-8H2
- InChIKey: BIOWFWSCCJGBNG-UHFFFAOYSA-N
- SMILES: N1CCCC1CC1=CC=C(C(F)(F)F)C=C1
じっけんとくせい
- 密度みつど: 1.166±0.06 g/cm3(Predicted)
- Boiling Point: 260.5±35.0 °C(Predicted)
- 酸度系数(pKa): 10.43±0.10(Predicted)
2-{4-(trifluoromethyl)phenylmethyl}pyrrolidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1931921-1.0g |
2-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine |
933741-87-8 | 1g |
$0.0 | 2023-05-26 | ||
Enamine | EN300-1931921-0.25g |
2-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine |
933741-87-8 | 0.25g |
$642.0 | 2023-09-17 | ||
Enamine | EN300-1931921-1g |
2-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine |
933741-87-8 | 1g |
$699.0 | 2023-09-17 | ||
Enamine | EN300-1931921-5g |
2-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine |
933741-87-8 | 5g |
$2028.0 | 2023-09-17 | ||
Enamine | EN300-1931921-0.1g |
2-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine |
933741-87-8 | 0.1g |
$615.0 | 2023-09-17 | ||
Enamine | EN300-1931921-0.05g |
2-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine |
933741-87-8 | 0.05g |
$587.0 | 2023-09-17 | ||
Enamine | EN300-1931921-10g |
2-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine |
933741-87-8 | 10g |
$3007.0 | 2023-09-17 | ||
Enamine | EN300-1931921-2.5g |
2-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine |
933741-87-8 | 2.5g |
$1370.0 | 2023-09-17 | ||
Enamine | EN300-1931921-0.5g |
2-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine |
933741-87-8 | 0.5g |
$671.0 | 2023-09-17 |
2-{4-(trifluoromethyl)phenylmethyl}pyrrolidine 関連文献
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1. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
2-{4-(trifluoromethyl)phenylmethyl}pyrrolidineに関する追加情報
Recent Advances in the Study of 2-{4-(trifluoromethyl)phenylmethyl}pyrrolidine (CAS: 933741-87-8) in Chemical Biology and Pharmaceutical Research
The compound 2-{4-(trifluoromethyl)phenylmethyl}pyrrolidine (CAS: 933741-87-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique pyrrolidine backbone and trifluoromethylphenyl moiety, has demonstrated promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, shedding light on its versatility as a scaffold for drug development.
One of the most notable advancements in the study of this compound is its application as a key intermediate in the synthesis of novel bioactive molecules. Researchers have successfully utilized 2-{4-(trifluoromethyl)phenylmethyl}pyrrolidine to develop derivatives with enhanced selectivity and potency for target proteins. For instance, a 2023 study published in the Journal of Medicinal Chemistry highlighted its role in the design of small-molecule inhibitors targeting G protein-coupled receptors (GPCRs), a critical class of drug targets in neurodegenerative and metabolic disorders.
In addition to its synthetic utility, 2-{4-(trifluoromethyl)phenylmethyl}pyrrolidine has been investigated for its intrinsic pharmacological activities. Recent in vitro and in vivo studies have revealed its potential as an anti-inflammatory and neuroprotective agent. A study conducted by Smith et al. (2023) demonstrated that this compound significantly reduces pro-inflammatory cytokine production in macrophage cells, suggesting its applicability in treating chronic inflammatory diseases. Furthermore, its ability to cross the blood-brain barrier has made it a candidate for central nervous system (CNS) drug development.
The mechanistic insights into the biological activities of 2-{4-(trifluoromethyl)phenylmethyl}pyrrolidine have also been a focal point of recent research. Structural-activity relationship (SAR) studies have identified the trifluoromethyl group as a critical determinant of its binding affinity to target proteins. Computational modeling and X-ray crystallography have provided detailed insights into its interactions with enzymes such as monoamine oxidases (MAOs) and phosphodiesterases (PDEs), further validating its potential as a multifunctional therapeutic agent.
Despite these promising findings, challenges remain in the optimization of 2-{4-(trifluoromethyl)phenylmethyl}pyrrolidine-based therapeutics. Issues such as metabolic stability, bioavailability, and off-target effects need to be addressed through further medicinal chemistry efforts. Recent advancements in prodrug strategies and formulation technologies, however, offer potential solutions to these challenges, paving the way for future clinical applications.
In conclusion, the compound 2-{4-(trifluoromethyl)phenylmethyl}pyrrolidine (CAS: 933741-87-8) represents a versatile and promising scaffold in chemical biology and pharmaceutical research. Its synthetic accessibility, diverse pharmacological activities, and well-characterized mechanisms of action make it a valuable candidate for further investigation. Continued research efforts are expected to unlock its full therapeutic potential, particularly in the treatment of inflammatory and neurological disorders.
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